2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde
Description
2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 2-ethylpyrrolidine moiety and at the 5-position with a formyl group. This structure combines the electron-deficient pyrimidine ring with the conformational flexibility of the pyrrolidine group, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and asymmetric catalysis .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(2-ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-2-10-4-3-5-14(10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3 |
InChI Key |
FCLXMBJLSSFXDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN1C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the nucleophilic substitution of a halogenated pyrimidine aldehyde precursor with a 2-ethylpyrrolidine nucleophile. The key challenges include selective formylation at the 5-position of the pyrimidine ring and the efficient coupling of the pyrrolidine moiety at the 2-position without compromising the aldehyde functionality.
Starting Materials and Key Intermediates
- 5-Halo-2-substituted pyrimidines (e.g., 5-bromo-2-chloropyrimidine) are common starting points for selective functionalization.
- 2-Ethylpyrrolidine serves as the nucleophilic amine component.
- Formylation reagents such as ethyl formate or formylating agents introduced via halogen-lithium exchange are critical for introducing the aldehyde group at the 5-position.
Stepwise Preparation Method
Step 1: Preparation of 5-Halo-2-pyrimidine Derivative
- Starting from commercially available 5-bromo-2-chloropyrimidine, selective halogen-lithium exchange at low temperature (e.g., −95°C) is performed using n-butyllithium.
- The intermediate lithium species is then quenched with ethyl formate to introduce the formyl group at the 5-position, yielding 5-formyl-2-chloropyrimidine.
Step 2: Nucleophilic Substitution with 2-Ethylpyrrolidine
- The 2-chloro group on the pyrimidine ring is displaced by 2-ethylpyrrolidine under mild conditions, typically in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
- The reaction proceeds via nucleophilic aromatic substitution, affording 2-(2-ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde.
Research Data and Comparative Results
Yields and Purity
Reaction Conditions Summary
| Reaction Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Halogen-lithium exchange | n-BuLi (1.8 equiv), EtOCHO (1.8 equiv) | −95°C to −100°C | 1–2 hours | Requires strict temperature control |
| Nucleophilic substitution | 2-Ethylpyrrolidine, NaH or NaH dispersion | 0°C to RT | 3–5 hours | Base facilitates substitution |
| Work-up and purification | Extraction with ethyl acetate, silica gel chromatography | Ambient | — | Yields pale yellow solid |
Notes on Stereochemistry and Functional Group Compatibility
- The pyrrolidine ring in 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde may exist as a racemate or enantiomerically enriched form depending on the source of 2-ethylpyrrolidine.
- Stereoselective synthesis of pyrrolidine derivatives has been extensively studied, with methods including cyclization of acyclic precursors and chiral resolution.
- The aldehyde group is sensitive to strong bases and nucleophiles; therefore, reaction conditions must be optimized to avoid side reactions such as aldol condensation or reduction.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and aldehyde functional group. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents on the pyrimidine ring and the nature of the heterocyclic or aliphatic side chains. Below is a comparative analysis:
Key Observations:
- Lipophilicity: The 2-ethylpyrrolidine derivative (logP ~1.8) is less lipophilic than the 2,5-difluorophenyl analog (logP 2.23) but more than the ethylamino derivative (logP ~0.9). The butylthio group confers the highest lipophilicity (logP ~2.5) .
- Polar Surface Area (PSA): The ethylamino analog has the highest PSA (66.48 Ų) due to its hydrogen-bonding capacity, whereas the 2-ethylpyrrolidine and difluorophenyl derivatives share similar PSA values (~42.85 Ų), reflecting comparable polarity .
Physicochemical and Reactivity Profiles
- Electron-Withdrawing Effects : The trifluoromethyl group strongly deactivates the pyrimidine ring, enhancing electrophilicity at the aldehyde position, whereas the ethylpyrrolidine group provides steric bulk without significant electronic effects .
- Chiral Applications: The ethylpyrrolidine moiety introduces a chiral center, making the compound suitable for enantioselective catalysis, similar to pyrimidyl alkanols used in asymmetric autocatalysis .
Biological Activity
2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with a pyrrolidine substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- Canonical SMILES : CC1(CCCN1)C=NC(=N)C=C(C=O)N=C
Biological Activity Overview
The biological activity of 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and neuroprotective agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study reported that similar pyrimidine derivatives displayed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Properties
Research indicates that compounds containing pyrimidine moieties can inhibit cancer cell proliferation. In vitro studies have shown that 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde may induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests potential use in cancer therapeutics, particularly for solid tumors where traditional treatments are less effective.
Neuroprotective Effects
The neuroprotective potential of this compound is also being explored. Studies suggest that similar compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress . This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The precise mechanism of action for 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes involved in metabolic pathways or receptors associated with neurotransmission. Molecular docking studies have indicated potential binding affinities to acetylcholinesterase and other relevant targets .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
